
2-(3-Methoxypropoxy)benzaldehyde
Übersicht
Beschreibung
2-(3-Methoxypropoxy)benzaldehyde is a chemical compound that belongs to the class of benzaldehydesThis compound is a derivative of vanillin, a well-known flavoring agent used in the food industry.
Wirkmechanismus
Mode of Action
It is known that benzaldehydes, a class of compounds to which 2-(3-methoxypropoxy)benzaldehyde belongs, can disrupt cellular antioxidation systems . This disruption can lead to the destabilization of cellular redox homeostasis, potentially inhibiting microbial growth .
Biochemical Pathways
Benzaldehydes have been shown to disrupt cellular antioxidation systems, which could affect various biochemical pathways related to redox homeostasis .
Result of Action
As a benzaldehyde, it may disrupt cellular antioxidation systems, leading to the destabilization of cellular redox homeostasis . This could potentially inhibit microbial growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropoxy)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve bulk manufacturing, sourcing, and procurement. Companies like ChemScene and Ambeed provide this compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxypropoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxypropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted benzaldehydes depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxypropoxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the production of flavoring agents and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanillin: A well-known flavoring agent with similar structural features.
2-Methoxybenzaldehyde: Another benzaldehyde derivative with a methoxy group at the ortho position.
3-Methoxybenzaldehyde: A benzaldehyde derivative with a methoxy group at the meta position.
Uniqueness
2-(3-Methoxypropoxy)benzaldehyde is unique due to its methoxypropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzaldehyde derivatives and contributes to its specific applications in various fields.
Eigenschaften
IUPAC Name |
2-(3-methoxypropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-7-4-8-14-11-6-3-2-5-10(11)9-12/h2-3,5-6,9H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJHBPLCUDFAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

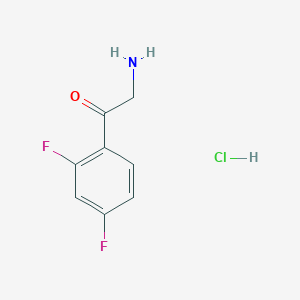

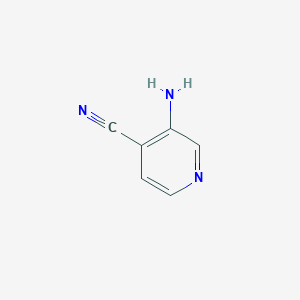


![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)
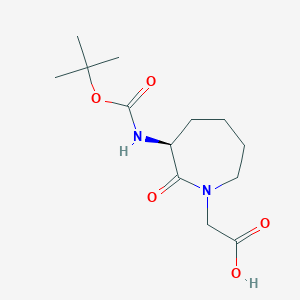

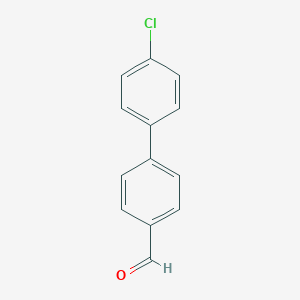
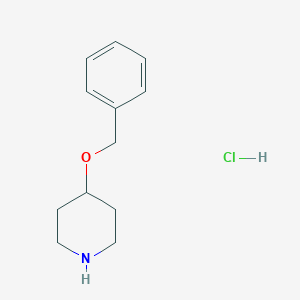



![5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B113055.png)
